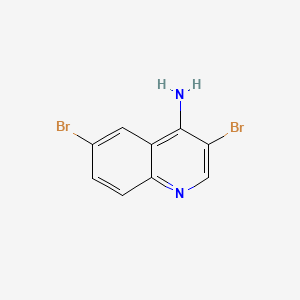
3,6-Dibromoquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromoquinolin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H6Br2N2 and its molecular weight is 301.969. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
3,6-Dibromoquinolin-4-amine serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo substitution reactions allows for the generation of various derivatives that can be tailored for specific applications.
| Reaction Type | Description |
|---|---|
| Substitution | Bromine atoms can be replaced by nucleophiles. |
| Oxidation/Reduction | Can undergo redox reactions to form new derivatives. |
| Coupling Reactions | Participates in coupling to create complex organic structures. |
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism often involves interaction with enzymes and receptors critical for cellular function.
Case Study: Antifungal Activity
A study demonstrated that a derivative of this compound showed potent antifungal effects against Candida albicans, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL. This efficacy surpasses traditional antifungals like fluconazole (MIC > 64 μg/mL), highlighting its potential as a novel therapeutic agent.
Medicinal Chemistry
The compound is being explored as a lead candidate for drug development targeting various diseases, including cancer and infectious diseases. Its structural features allow it to act on specific molecular targets, potentially leading to new treatment options.
| Target Disease | Potential Mechanism |
|---|---|
| Cancer | Inhibition of tumor growth pathways |
| Infectious Diseases | Disruption of pathogen survival mechanisms |
Industrial Applications
In industry, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its properties make it suitable for applications in:
- Organic electronic materials (e.g., OLEDs)
- Photovoltaics
- Coatings and polymers
Propiedades
Número CAS |
1209197-21-6 |
|---|---|
Fórmula molecular |
C9H6Br2N2 |
Peso molecular |
301.969 |
Nombre IUPAC |
3,6-dibromoquinolin-4-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,(H2,12,13) |
Clave InChI |
RYDJLKAXELIHBU-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)Br |
Sinónimos |
4-Amino-3,6-dibromoquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















